2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Mechanism of Action
Mode of Action
Compounds with similar structures have shown potential anticancer activity . The interaction of these compounds with their targets often results in the suppression of cell growth .
Biochemical Pathways
Related compounds have been shown to exhibit antitumor activity, suggesting that they may affect pathways related to cell proliferation and survival .
Result of Action
Related compounds have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the condensation of an imidazole derivative with a thiazole derivative under specific reaction conditions. One common method involves the use of thiourea, acetone, and a substituted benzoyl bromide as starting materials . The reaction is carried out under reflux conditions in the presence of a base such as potassium hydroxide (KOH) in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
- 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
- N1-(6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine
Uniqueness
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific structural features, such as the presence of an ethoxyphenyl group and a pyridin-2-ylmethyl group
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-27-18-8-6-15(7-9-18)19-13-25-17(14-28-21(25)24-19)11-20(26)23-12-16-5-3-4-10-22-16/h3-10,13-14H,2,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWONSPZWMRGEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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